molecular formula C13H20N4O3 B2952521 tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate CAS No. 183611-01-0

tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate

Cat. No. B2952521
CAS RN: 183611-01-0
M. Wt: 280.328
InChI Key: FLLOAIKBILMRFL-UHFFFAOYSA-N
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Description

“tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H20N4O3 . It is also known as "1-Piperazinecarboxylic acid, 4- (1H-imidazol-1-ylcarbonyl)-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 423.8±55.0 °C, and its predicted density is 1.24±0.1 g/cm3 . The predicted pKa is 4.91±0.10 .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Characterization : The compound has been synthesized through various reactions, such as condensation and nucleophilic substitution, and characterized using techniques like LCMS, NMR, IR, and X-ray diffraction. For instance, a derivative of N-Boc piperazine was synthesized and characterized by spectroscopic methods and X-ray diffraction analysis (Kulkarni et al., 2016). Similarly, another study synthesized and characterized a related compound, confirming its structure with spectroscopic evidence (Liu Ya-hu, 2010).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Some derivatives have been screened for their in vitro antibacterial and anthelmintic activities. One such compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

  • Anticorrosive Behavior : Research has been conducted on the anticorrosive properties of tert-butyl piperazine-1-carboxylate derivatives. For example, a study focused on the synthesis and anticorrosive activity of a novel heterocyclic compound for carbon steel in a corrosive environment, showing significant protection against corrosion (Praveen et al., 2021).

Pharmaceutical Intermediate

  • Intermediate in Pharmaceutical Synthesis : These compounds serve as important intermediates in synthesizing biologically active benzimidazole compounds and other pharmaceuticals (Liu Ya-hu, 2010).

Crystal Structure Analysis

  • Crystallography : The crystal structures of various derivatives have been determined, providing insights into their molecular architecture and interaction patterns, such as hydrogen bonding and π–π stacking interactions (C. Mamat et al., 2012).

Antimicrobial and Antitubercular Activity

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, as demonstrated in various studies. For instance, a series of imidazole based substituted piperazine-thiosemicarbazone hybrids showed potent antitubercular activity (Jallapally et al., 2014).

properties

IUPAC Name

tert-butyl 4-(imidazole-1-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-8-6-15(7-9-16)11(18)17-5-4-14-10-17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLOAIKBILMRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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